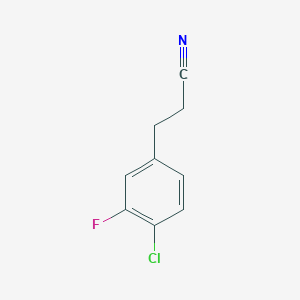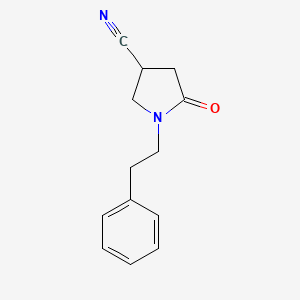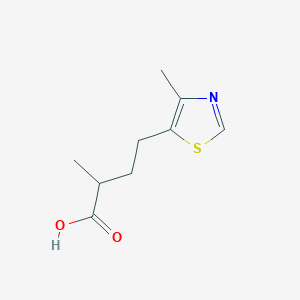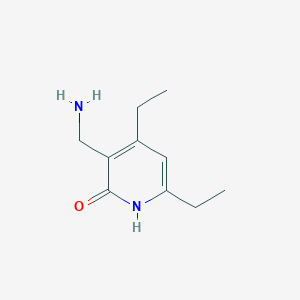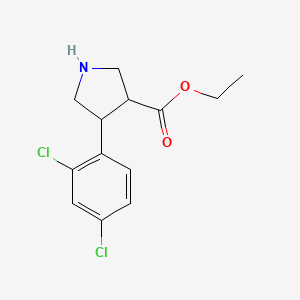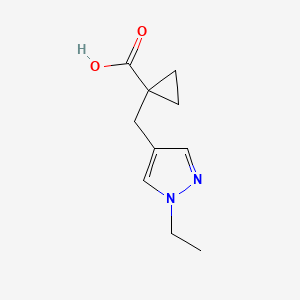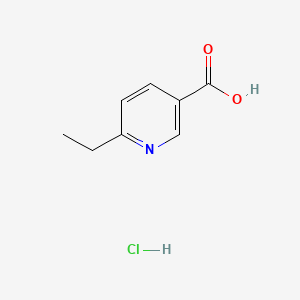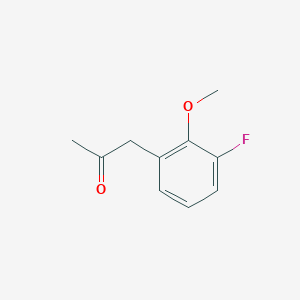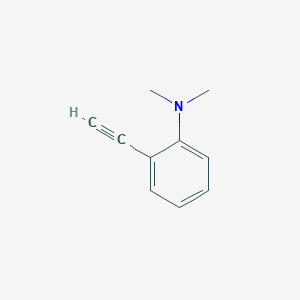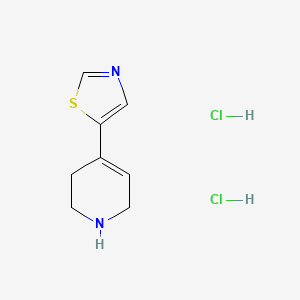
4-(1,3-Thiazol-5-yl)-1,2,3,6-tetrahydropyridinedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyridine moiety. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and synthetic drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride typically involves the formation of the thiazole ring followed by the fusion with the tetrahydropyridine moiety. One common method includes the reaction of appropriate thioamides with α-haloketones under basic conditions to form the thiazole ring . The tetrahydropyridine moiety can be introduced through subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the tetrahydropyridine moiety.
Substitution: Electrophilic and nucleophilic substitutions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学研究应用
4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes, receptors, or other proteins . This interaction can lead to various physiological effects, depending on the specific biological context .
相似化合物的比较
Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
What sets 4-(1,3-thiazol-5-yl)-1,2,3,6-tetrahydropyridine dihydrochloride apart is its unique combination of the thiazole ring with the tetrahydropyridine moiety, which may confer distinct biological activities and chemical reactivity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
分子式 |
C8H12Cl2N2S |
|---|---|
分子量 |
239.16 g/mol |
IUPAC 名称 |
5-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;dihydrochloride |
InChI |
InChI=1S/C8H10N2S.2ClH/c1-3-9-4-2-7(1)8-5-10-6-11-8;;/h1,5-6,9H,2-4H2;2*1H |
InChI 键 |
HERVSVMDAVXJEY-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC=C1C2=CN=CS2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


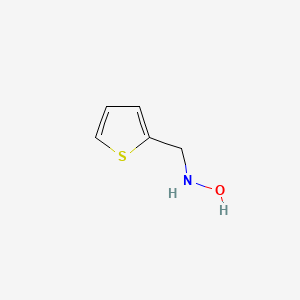
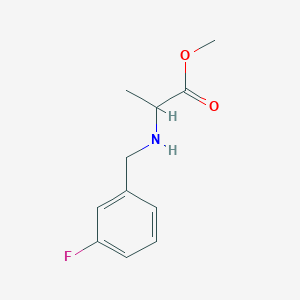
![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)
